Microtubule inhibitor 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

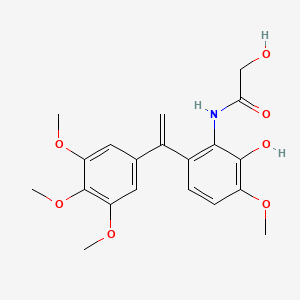

Molecular Formula |

C20H23NO7 |

|---|---|

Molecular Weight |

389.4 g/mol |

IUPAC Name |

2-hydroxy-N-[2-hydroxy-3-methoxy-6-[1-(3,4,5-trimethoxyphenyl)ethenyl]phenyl]acetamide |

InChI |

InChI=1S/C20H23NO7/c1-11(12-8-15(26-3)20(28-5)16(9-12)27-4)13-6-7-14(25-2)19(24)18(13)21-17(23)10-22/h6-9,22,24H,1,10H2,2-5H3,(H,21,23) |

InChI Key |

JEOLEZUCXVAHPP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=C)C2=CC(=C(C(=C2)OC)OC)OC)NC(=O)CO)O |

Origin of Product |

United States |

Foundational & Exploratory

The Dual Onslaught: A Technical Guide to the Mechanism of Action of a Novel Class of Microtubule Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core mechanism of action of a novel class of orally active microtubule inhibitors, exemplified here as "Microtubule inhibitor 2". These compounds distinguish themselves through a dual mechanism: the classical disruption of microtubule dynamics coupled with the induction of ferroptosis, an iron-dependent form of regulated cell death. This unique combination presents a promising avenue for cancer therapy, particularly in overcoming resistance to conventional treatments.

Core Mechanism of Action

This compound exerts its potent anti-cancer effects through two interconnected pathways: direct interference with microtubule function and the initiation of a distinct cell death program.

Disruption of Microtubule Dynamics

Similar to other microtubule-targeting agents, this inhibitor directly binds to tubulin, the fundamental protein subunit of microtubules.[1] This binding event inhibits the polymerization of tubulin dimers into microtubules, which are critical components of the cytoskeleton. The disruption of the dynamic equilibrium between microtubule polymerization and depolymerization leads to several downstream consequences:

-

Mitotic Spindle Malformation: The proper formation and function of the mitotic spindle, essential for chromosome segregation during cell division, is severely impaired.[1]

-

Cell Cycle Arrest: The inability to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[2]

-

Apoptosis Induction: Prolonged mitotic arrest can ultimately trigger the intrinsic apoptotic pathway, leading to programmed cell death.

Induction of Ferroptosis

A distinguishing feature of this compound is its ability to induce ferroptosis, a non-apoptotic form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides.[1][3] This mechanism is distinct from the classical mitotic arrest pathway and offers a potential strategy to eliminate cancer cells that are resistant to apoptosis. The induction of ferroptosis involves:

-

Inhibition of System xc-: The inhibitor can downregulate the expression of SLC7A11, a key component of the cystine/glutamate antiporter system xc-.[4][5] This leads to a depletion of intracellular cysteine.

-

Depletion of Glutathione (GSH): Cysteine is a rate-limiting precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.

-

Inactivation of GPX4: The decrease in GSH levels leads to the inactivation of glutathione peroxidase 4 (GPX4), a crucial enzyme that detoxifies lipid peroxides.[4][5]

-

Lipid Peroxidation: The inactivation of GPX4 results in the uncontrolled accumulation of lipid reactive oxygen species (ROS) and subsequent lipid peroxidation, which damages cellular membranes and leads to cell death.[4][5]

Quantitative Data Summary

The following table summarizes representative quantitative data for compounds with a similar mechanism of action to "this compound". This data highlights their potent activity against cancer cell lines and their direct effect on tubulin polymerization.

| Compound/Parameter | Cell Line(s) | IC50 Value | Reference |

| Cell Viability | |||

| Compound [I] | A549, KP-4, HeLa, BxPC-3, MCF-7 | 8 - 18 nM | [6] |

| IMB5046 | Multiple tumor cell lines | 0.037 - 0.426 µM | [7] |

| Avanbulin (BAL27862) | - | - | [8] |

| Tubulin Polymerization Inhibition | |||

| Compound [I] | - | 1.3 µM | [6] |

| Avanbulin (BAL27862) | - | 1.4 µM | [8] |

| Estramustine | DU 145 | ~16 µM | [8] |

Key Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Tubulin Polymerization Assay

This assay directly measures the effect of the inhibitor on the in vitro assembly of purified tubulin.

Methodology:

-

Reagent Preparation:

-

Assay Procedure:

-

Transfer the tubulin solution to a pre-warmed 96-well plate.

-

Add the test compound to the wells. Include positive (e.g., colchicine) and negative (e.g., DMSO) controls.[3]

-

Monitor the change in fluorescence or absorbance (at 340 nm for turbidity) at 37°C for a set period (e.g., 60 minutes) using a plate reader.[3][9]

-

-

Data Analysis:

-

Plot the fluorescence/absorbance against time to generate polymerization curves.

-

Calculate the area under the curve (AUC) or the maximum velocity (Vmax) of polymerization to determine the inhibitory effect.[3]

-

Determine the IC50 value for the inhibition of tubulin polymerization.

-

Immunofluorescence Microscopy of Microtubules

This technique visualizes the effect of the inhibitor on the microtubule network within cells.

Methodology:

-

Cell Culture and Treatment:

-

Culture adherent cells on coverslips or in imaging-compatible plates.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 18 hours).

-

-

Fixation and Permeabilization:

-

Fix the cells with a suitable fixative (e.g., 4% formaldehyde or ice-cold methanol).[10]

-

Permeabilize the cell membranes with a detergent (e.g., 0.1% Triton X-100) to allow antibody entry.

-

-

Immunostaining:

-

Block non-specific antibody binding with a blocking solution (e.g., 3% BSA in PBS).[10]

-

Incubate with a primary antibody specific for α-tubulin or β-tubulin.

-

Wash and then incubate with a fluorescently labeled secondary antibody.

-

-

Imaging and Analysis:

-

Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Visualize the microtubule structures using a fluorescence or confocal microscope.

-

Analyze the images for changes in microtubule morphology, such as depolymerization or abnormal spindle formation.

-

Cell Cycle Analysis by Flow Cytometry

This method quantifies the proportion of cells in different phases of the cell cycle to determine if the inhibitor causes a G2/M arrest.

Methodology:

-

Cell Treatment and Harvesting:

-

Treat cells with this compound for a relevant time period (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

-

Fixation:

-

Fix the cells in ice-cold ethanol (e.g., 70-80%) to permeabilize the membranes and preserve the DNA.[11]

-

-

Staining:

-

Wash the fixed cells to remove the ethanol.

-

Resuspend the cells in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A to prevent staining of double-stranded RNA.[11]

-

-

Flow Cytometry and Analysis:

-

Analyze the stained cells using a flow cytometer.

-

The fluorescence intensity of the dye is proportional to the DNA content.

-

Generate a histogram of cell count versus fluorescence intensity to visualize the distribution of cells in G0/G1, S, and G2/M phases.

-

Quantify the percentage of cells in the G2/M phase to assess mitotic arrest.

-

Ferroptosis Induction Assay

This assay measures key markers of ferroptosis, such as lipid peroxidation and glutathione depletion.

Methodology:

-

Cell Treatment:

-

Treat cells with this compound. Include a positive control for ferroptosis induction (e.g., erastin) and an inhibitor of ferroptosis (e.g., ferrostatin-1).

-

-

Lipid Peroxidation Measurement:

-

Glutathione (GSH) Measurement:

-

Measure the intracellular levels of reduced glutathione using a commercially available assay kit, often based on a colorimetric or fluorometric reaction. A decrease in GSH is indicative of ferroptosis.[12]

-

-

Data Analysis:

-

Quantify the changes in fluorescence or absorbance and compare the treated cells to the controls.

-

An increase in lipid peroxidation and a decrease in GSH levels confirm the induction of ferroptosis.

-

Signaling Pathways

The dual mechanism of action of this compound involves the perturbation of distinct signaling pathways.

Mitotic Arrest Signaling

The disruption of microtubule polymerization directly impacts the cell cycle machinery, leading to mitotic arrest.

Ferroptosis Signaling Pathway

The induction of ferroptosis is mediated by the inhibition of the canonical GPX4 antioxidant pathway.

Conclusion

The dual mechanism of action of "this compound" and similar compounds represents a significant advancement in the development of anti-cancer therapeutics. By simultaneously targeting microtubule dynamics and inducing ferroptosis, these inhibitors have the potential to be effective against a broader range of tumors, including those that have developed resistance to conventional chemotherapies that rely solely on mitotic arrest and apoptosis. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide serve as a valuable resource for researchers and drug development professionals working to harness the full therapeutic potential of this novel class of compounds. Further investigation into the interplay between microtubule disruption and ferroptosis will undoubtedly open new avenues for the rational design of next-generation cancer therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibition of p38-MK2 pathway enhances the efficacy of microtubule inhibitors in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro tubulin polymerization assay [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. A novel microtubule inhibitor promotes tumor ferroptosis by attenuating SLC7A11/GPX4 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of dual-target inhibitors of microtubule polymerization and JAK2 | BioWorld [bioworld.com]

- 7. Induction of ferroptosis using functionalized iron-based nanoparticles for anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. glpbio.com [glpbio.com]

- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 10. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell cycle analysis and mitotic arrest [bio-protocol.org]

- 12. Ferroptosis Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]

An In-depth Technical Guide on the Discovery and Synthesis of Microtubule Inhibitor 2 (MTI-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of a novel potent microtubule inhibitor, designated MTI-2. This document details the experimental protocols, quantitative data, and the mechanism of action of MTI-2, offering valuable insights for professionals in the field of oncology drug development.

Introduction

Microtubule-targeting agents (MTAs) are a cornerstone of cancer chemotherapy.[1] They function by disrupting microtubule dynamics, which are essential for various cellular processes, most critically for the formation of the mitotic spindle during cell division.[2][3] This interference leads to mitotic arrest and subsequent apoptotic cell death in rapidly dividing cancer cells.[1] MTAs are broadly classified into two groups: microtubule-stabilizing agents and microtubule-destabilizing agents.[4] MTI-2 belongs to the latter class, inhibiting microtubule polymerization.[5]

The discovery of novel MTAs is driven by the need to overcome challenges associated with existing drugs, such as acquired resistance, significant side effects, and poor solubility.[6][7] MTI-2 was identified through a rational drug design approach, aiming for high potency, specificity, and activity against multi-drug resistant (MDR) cancer cell lines.

Discovery of MTI-2

The discovery of MTI-2 stemmed from a high-throughput screening of a diverse chemical library to identify novel compounds that inhibit cancer cell proliferation.[8] Initial hits were optimized through structure-activity relationship (SAR) studies, leading to the synthesis of a series of pyrimidine derivatives.[5] MTI-2, a novel synthetic small molecule, emerged as a lead candidate due to its potent antiproliferative activity.[2] It was designed as a hybrid of known microtubule-targeting chalcones and the aromatase inhibitor letrozole.[9]

Chemical Synthesis of MTI-2

The synthesis of MTI-2 is a multi-step process, outlined below. The protocols are based on established methods in medicinal chemistry.

Synthetic Scheme:

A detailed, step-by-step synthetic route would be presented here in a publication, often starting from commercially available starting materials and involving several reaction steps such as condensation, cyclization, and functional group modifications. For the purpose of this guide, a generalized four-step procedure is described.[6]

Experimental Protocol: Synthesis of MTI-2

-

Step 1: Synthesis of Intermediate A. A solution of starting material 1 in an appropriate solvent is treated with reagent X at a specific temperature for a set duration. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography to yield Intermediate A.

-

Step 2: Synthesis of Intermediate B. Intermediate A is then reacted with reagent Y in the presence of a catalyst. The reaction is carried out under an inert atmosphere and heated to reflux. The product, Intermediate B, is isolated and purified.

-

Step 3: Cyclization to form the core scaffold. Intermediate B undergoes an intramolecular cyclization reaction, often mediated by a strong acid or base, to form the core heterocyclic structure of MTI-2.

-

Step 4: Final functionalization. The core scaffold is then functionalized in the final step to introduce key chemical groups that are critical for its biological activity. This may involve reactions such as acylation, alkylation, or cross-coupling. The final product, MTI-2, is purified by recrystallization or preparative high-performance liquid chromatography (HPLC).

Characterization of the final compound and all intermediates is performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Biological Activity and Quantitative Data

The biological activity of MTI-2 was extensively characterized through a series of in vitro and in vivo assays.

In Vitro Antiproliferative Activity

MTI-2 has demonstrated potent cytotoxicity against a panel of human cancer cell lines, including those with multi-drug resistance.[6]

| Cell Line | Cancer Type | IC₅₀ (nM)[5] |

| B16-F10 | Melanoma | 98 |

| A549 | Lung Carcinoma | 18.83 (µM)[10] |

| MCF-7 | Breast Adenocarcinoma | 16.32 (µM)[10] |

| HepG2 | Hepatocellular Carcinoma | 16.92 (µM)[10] |

Inhibition of Tubulin Polymerization

MTI-2 directly inhibits the polymerization of tubulin into microtubules.[5] This was quantified using an in vitro tubulin polymerization assay.

| Compound | IC₅₀ (µM) for Tubulin Polymerization Inhibition[5] |

| MTI-2 | 22.23 |

| Colchicine (Control) | 0.079 |

In Vivo Antitumor Efficacy

The in vivo antitumor activity of MTI-2 was evaluated in a B16-F10 melanoma mouse xenograft model.[5]

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%)[5] |

| MTI-2 | 15 | 57.94 |

| MTI-2 | 30 | 79.60 |

Mechanism of Action

MTI-2 exerts its anticancer effects by disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][5]

Disruption of the Microtubule Network

Immunofluorescence microscopy of cancer cells treated with MTI-2 reveals a significant disruption of the microtubule network, preventing the formation of a functional mitotic spindle.[6]

Cell Cycle Arrest

Flow cytometry analysis shows that MTI-2 treatment leads to a dose-dependent accumulation of cells in the G2/M phase of the cell cycle.[5] At a concentration of 200 nM, 82.41% of B16-F10 cells were arrested in the G2/M phase.[5]

Induction of Apoptosis

MTI-2 induces apoptosis through the intrinsic, mitochondria-dependent pathway.[2] This is characterized by the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2.[2] Western blot analysis has shown that MTI-2 treatment leads to an upregulation of the pro-apoptotic protein BAX and a downregulation of BCL-2, ultimately activating caspase-3.[10]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of purified tubulin.

-

Materials: Purified porcine tubulin, G-PEM buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA, 5% glycerol), GTP, 96-well plate, temperature-controlled microplate reader.[11]

-

Procedure:

-

Prepare a reaction mixture containing tubulin in G-PEM buffer supplemented with GTP.[11]

-

Add varying concentrations of MTI-2 or a control compound (e.g., colchicine) to the wells of a pre-warmed 96-well plate.[12]

-

Initiate polymerization by adding the tubulin solution to the wells.

-

Monitor the change in absorbance at 340 nm over time at 37°C. An increase in absorbance indicates tubulin polymerization.[13]

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.[13]

-

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cells.

-

Materials: Cancer cell lines, cell culture medium, 96-well plates, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of MTI-2 for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Dissolve the formazan crystals with DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

-

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

-

Materials: Cancer cells, cell culture medium, MTI-2, phosphate-buffered saline (PBS), ethanol, RNase A, propidium iodide (PI).

-

Procedure:

-

Treat cells with MTI-2 for the desired time.

-

Harvest the cells and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol and store at -20°C.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing RNase A and PI.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in the cells, allowing for the quantification of cells in the G1, S, and G2/M phases.

-

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathway and the experimental workflow for the characterization of MTI-2 are provided below using the DOT language.

Caption: Signaling pathway of MTI-2 induced apoptosis.

Caption: Experimental workflow for MTI-2 characterization.

Conclusion

MTI-2 is a promising novel microtubule inhibitor with potent antiproliferative and antitumor activity.[5] Its distinct mechanism of action, involving the disruption of microtubule polymerization and induction of apoptosis, makes it a strong candidate for further preclinical and clinical development. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the field of microtubule-targeting anticancer agents.

References

- 1. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Synthetic Microtubule Inhibitor, MPT0B214 Exhibits Antitumor Activity in Human Tumor Cells through Mitochondria-Dependent Intrinsic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Frontiers | Recent Approaches to the Identification of Novel Microtubule-Targeting Agents [frontiersin.org]

- 5. Discovery of microtubule polymerization inhibitor with excellent anticancer activity | BioWorld [bioworld.com]

- 6. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel microtubule polymerization inhibitor with potent antiproliferative and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Microtubins: a novel class of small synthetic microtubule targeting drugs that inhibit cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Microtubule Polymerization Inhibitor with Potent Antiproliferative and Antitumor Activity [ouci.dntb.gov.ua]

- 10. Discovery of a novel microtubule destabilizing agent targeting the colchicine site based on molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00392E [pubs.rsc.org]

- 13. royalsocietypublishing.org [royalsocietypublishing.org]

A Technical Guide to the Tubulin Binding Site of Combretastatin A-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the eukaryotic cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell structure. Their dynamic nature, characterized by phases of polymerization and depolymerization, is fundamental to their function, particularly in the formation of the mitotic spindle during cell division. This makes tubulin a prime target for the development of anticancer agents.[1] Microtubule-targeting agents are broadly classified based on their binding site on the tubulin dimer, with the three principal sites being the colchicine, vinca alkaloid, and taxane binding sites.

This technical guide provides an in-depth overview of the binding of a potent microtubule inhibitor to the colchicine binding site. We will use Combretastatin A-4 (CA-4) as a representative "Microtubule Inhibitor 2." CA-4 is a natural stilbene isolated from the African willow tree Combretum caffrum that potently inhibits tubulin polymerization by binding to the colchicine site, leading to mitotic arrest and apoptosis in cancer cells.[2][3][4][5] Its structural simplicity and high potency have made it a valuable lead compound in the development of new anticancer drugs.[4][6]

The Combretastatin A-4 Binding Site on Tubulin

Combretastatin A-4 binds to the colchicine binding site located on the β-tubulin subunit, at the interface with the α-tubulin subunit.[7][8] This binding event sterically hinders the conformational change required for tubulin dimers to polymerize into microtubules, thus inhibiting their formation.[8] The cis-configuration of the double bond in CA-4 is crucial for its high binding affinity and biological activity, as the trans-isomer is significantly less active.[3]

The binding pocket is a relatively narrow and hydrophobic cavity. The trimethoxyphenyl A-ring of CA-4 inserts deep into this pocket, while the B-ring is positioned closer to the surface. Structural studies, including X-ray crystallography, have revealed the key amino acid residues in β-tubulin that interact with CA-4. These interactions are primarily hydrophobic, with some potential for hydrogen bonding.

Key interacting residues within the colchicine binding site include those located in and around the T7 loop, H7 helix, and H8 helix of the β-tubulin subunit.[7][8] While the precise residues can vary slightly depending on the tubulin isotype, a general consensus from structural and modeling studies points to the involvement of residues such as Cys241, Leu248, Ala250, Val238, Ala316, Val318, and Ile378. The interaction of CA-4 with these residues stabilizes a curved conformation of the tubulin dimer, which is incompatible with its incorporation into the straight microtubule lattice.[8]

Quantitative Binding Data

The affinity of Combretastatin A-4 for tubulin has been quantified using various biochemical and cellular assays. The following tables summarize key quantitative data from the literature.

Table 1: Binding Affinity and Polymerization Inhibition

| Parameter | Value | Cell Line/Conditions | Reference |

| Binding Affinity (Kd) | 0.4 µM | β-tubulin | [9] |

| Tubulin Polymerization Inhibition (IC50) | ~1 µM | In vitro | [9] |

| Relative Colchicine Binding | 78% | Competitive binding assay | [9] |

Table 2: Cytotoxicity (IC50) in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MDA-MB-231 | Breast | 2.8 | [9] |

| A549 | Lung | 3.8 | [9] |

| HeLa | Cervical | 0.9 | [9] |

| HL-60 | Leukemia | 2.1 | [9] |

| SF295 | Glioblastoma | 6.2 | [9] |

| HCT-8 | Colon | 5.3 | [9] |

| OVCAR-8 | Ovarian | 0.37 | [9] |

| MCF-7 | Breast | 10 - 50 | [10] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of tubulin-inhibitor interactions. Below are protocols for key experiments used to characterize the binding and activity of Combretastatin A-4.

In Vitro Tubulin Polymerization Assay

This assay measures the extent of tubulin polymerization by monitoring the increase in light scattering (absorbance) as microtubules form. Inhibitors of polymerization, like CA-4, will reduce the rate and extent of this increase.

Principle: Light is scattered by microtubules to an extent that is proportional to the concentration of the microtubule polymer. This is typically measured as an increase in optical density at 340 nm.[11]

Materials:

-

Lyophilized tubulin (e.g., from bovine brain, >99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

Test compound (Combretastatin A-4) dissolved in an appropriate solvent (e.g., DMSO)

-

Temperature-controlled spectrophotometer with a 96-well plate reader

-

Half-area 96-well plates

Protocol:

-

Preparation of Tubulin Stock: Resuspend lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of ~10 mg/mL. Let it sit on ice for 15 minutes to ensure complete resuspension.

-

Preparation of Reaction Mix: On ice, prepare the polymerization reaction mix. For a standard 100 µL reaction, this will contain 3 mg/mL tubulin in 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol.[11]

-

Compound Addition: Add the desired concentration of CA-4 or vehicle control (DMSO) to the wells of a pre-chilled 96-well plate. The final DMSO concentration should be kept low (e.g., <1%) to avoid effects on polymerization.

-

Initiation of Polymerization: Transfer the tubulin reaction mix to the wells containing the test compound.

-

Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every 30-60 seconds for at least 60 minutes.[11]

-

Data Analysis: Plot absorbance versus time. The inhibition of polymerization is determined by comparing the Vmax and the final steady-state absorbance of the CA-4-treated samples to the vehicle control. The IC50 value can be calculated from a dose-response curve.

Competitive Colchicine Binding Assay

This assay determines if a test compound binds to the colchicine site on tubulin by measuring its ability to compete with a radiolabeled or fluorescently labeled colchicine analog. A non-radioactive method using LC-MS/MS has also been developed.[12]

Principle: The test compound will displace [3H]colchicine from its binding site on tubulin in a concentration-dependent manner. The amount of bound radioactivity is inversely proportional to the binding affinity of the test compound.

Materials:

-

Purified tubulin (1-2 mg/mL)

-

[3H]colchicine (radiolabeled ligand)

-

Test compound (Combretastatin A-4) at various concentrations

-

Incubation Buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9)[9]

-

Filtration apparatus with glass fiber filters

-

Scintillation counter and scintillation fluid

Protocol:

-

Reaction Setup: In microcentrifuge tubes, combine tubulin (e.g., 1.3 mg/mL), a fixed concentration of [3H]colchicine (e.g., 1.2 µM), and varying concentrations of CA-4 (e.g., 0.1 to 125 µM) in the incubation buffer.[9] Include a control with no competitor and a blank to measure non-specific binding.

-

Incubation: Incubate the reaction mixtures at 37°C for 1 hour to allow binding to reach equilibrium.[9]

-

Separation of Bound and Free Ligand: Rapidly filter the reaction mixtures through glass fiber filters under vacuum. The protein-bound [3H]colchicine will be retained on the filter, while the unbound ligand will pass through.

-

Washing: Quickly wash the filters with ice-cold incubation buffer to remove any remaining unbound ligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: The ability of CA-4 to inhibit the binding of [3H]colchicine is expressed as a percentage of the control binding (in the absence of the competitor).[9] The Ki or IC50 value can be determined by non-linear regression analysis of the competition curve.

X-ray Crystallography of Tubulin-Inhibitor Complex

This technique provides a high-resolution, three-dimensional structure of the tubulin-inhibitor complex, allowing for the precise identification of the binding site and interacting residues.

Principle: A highly purified and stable protein-ligand complex is crystallized. The crystal is then exposed to a focused X-ray beam, which diffracts the X-rays into a specific pattern. This diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be determined.[13]

Protocol Overview:

-

Protein-Ligand Complex Formation: Purified tubulin is incubated with a molar excess of the inhibitor (e.g., CA-4) to ensure saturation of the binding site. A stabilizing agent, such as a stathmin-like domain, may be required to prevent tubulin polymerization and facilitate crystallization.[14]

-

Crystallization Screening: The tubulin-CA-4 complex is subjected to a wide range of crystallization conditions (e.g., varying pH, precipitants, temperature) using robotic nanoliter-scale screening methods.[15]

-

Crystal Optimization: Initial crystal "hits" are optimized by fine-tuning the crystallization conditions to produce larger, single, diffraction-quality crystals.

-

Data Collection: A suitable crystal is cryo-cooled and mounted in an X-ray beamline, typically at a synchrotron source.[13] The crystal is rotated in the beam, and diffraction data are collected on a detector.

-

Structure Determination: The diffraction data are processed to determine the unit cell dimensions and symmetry. The structure is then solved using molecular replacement, using a known tubulin structure as a search model. The inhibitor and any conformational changes in the protein can be modeled into the resulting electron density map.

-

Refinement and Validation: The atomic model is refined against the experimental data to improve its quality and accuracy. The final structure is validated to ensure it conforms to known biochemical and stereochemical principles.

Signaling Pathways and Experimental Workflows

The binding of Combretastatin A-4 to tubulin initiates a cascade of cellular events, primarily stemming from the disruption of the microtubule cytoskeleton. This leads to mitotic arrest and ultimately, apoptosis. Additionally, CA-4 exhibits potent anti-vascular effects by disrupting the cytoskeleton of endothelial cells.

Signaling Pathway of CA-4 Induced Cell Death

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in Combretastatin A-4 Inspired Inhibitors of Tubulin Polymerization: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression [mdpi.com]

- 6. Recent Trends in Tubulin-Binding Combretastatin A-4 Analogs for Anticancer Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Delineating the interaction of combretastatin A-4 with αβ tubulin isotypes present in drug resistant human lung carcinoma using a molecular modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 12. Competitive mass spectrometry binding assay for characterization of three binding sites of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Crystallisation and X-ray - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. criver.com [criver.com]

The Structure-Activity Relationship of Microtubin Analogs: A Technical Guide for Drug Development Professionals

Introduction

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell structure.[1][2] Their pivotal role in mitosis makes them a key target for anticancer drug development.[3] Microtubule-targeting agents disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. This guide provides an in-depth technical overview of the structure-activity relationship (SAR) of a novel class of microtubule inhibitors known as Microtubins. The parent compound, (E)-2-styryl-5,6,7,8-tetrahydrobenzo[4]thieno[2,3-d]pyrimidin-4(3H)-one (Microtubin-1), and its analogs are potent inhibitors of cancer cell proliferation that function by inhibiting tubulin polymerization.[4][5] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative SAR data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Compound and Mechanism of Action

Microtubin-1 is a synthetic, drug-like small molecule that has been identified as a potent inhibitor of cancer cell division.[6] Unlike many other microtubule inhibitors that bind to the colchicine or vinca domains of tubulin, Microtubins appear to act through a distinct mechanism.[3][4][5] They have been shown to inhibit microtubule polymerization, leading to a G2/M phase cell cycle arrest and the activation of the spindle assembly checkpoint, which ultimately triggers apoptosis.[4][5]

Caption: Signaling Pathway of Microtubin-Induced Apoptosis.

Structure-Activity Relationship (SAR) of Microtubin Analogs

The potency of Microtubin analogs is highly dependent on the substitutions on the terminal phenyl ring of the core structure. A series of 26 analogs were synthesized and evaluated for their ability to inhibit the viability of HeLa cervical cancer cells. The half-maximal inhibitory concentrations (IC50) were determined using a CellTiter-Glo luminescent cell viability assay after 72 hours of treatment.[5]

Table 1: Quantitative SAR Data for Microtubin Analogs against HeLa Cells

| Compound ID | Substitution on Phenyl Ring | IC50 (µM) |

| Microtubin-1 | H | 0.55 |

| Microtubin-2 | 4-Cl | 0.24 |

| Microtubin-3 | 4-F | 0.26 |

| Microtubin-4 | 4-CH3 | 0.35 |

| Microtubin-5 | 4-OCH3 | 0.45 |

| Microtubin-6 | 3-Cl | 0.58 |

| Microtubin-7 | 3-F | 0.61 |

| Microtubin-8 | 3-CH3 | 0.72 |

| Microtubin-9 | 3-OCH3 | 0.85 |

| Microtubin-10 | 2-Cl | 1.2 |

| Microtubin-11 | 2-F | 1.5 |

| Microtubin-12 | 2-CH3 | 1.8 |

| Microtubin-13 | 2-OCH3 | 2.1 |

| Microtubin-14 | 2,4-diCl | 0.31 |

| Microtubin-15 | 3,4-diCl | 0.42 |

| Microtubin-16 | 2,6-diCl | >10 |

| Microtubin-17 | 4-CF3 | 0.29 |

| Microtubin-18 | 4-NO2 | 0.33 |

| Microtubin-19 | 4-CN | 0.38 |

| Microtubin-20 | 4-N(CH3)2 | 0.95 |

| Microtubin-21 | 4-OH | 1.5 |

| Microtubin-22 | 3,4,5-triOCH3 | 0.65 |

| Microtubin-23 | Naphthyl | 0.88 |

| Microtubin-24 | Pyridyl | 2.5 |

| Microtubin-25 | Thienyl | 1.9 |

| Microtubin-26 | Phenyl (biphenyl) | 0.76 |

| Microtubin-27 | Cyclohexyl | >20 |

Data extracted from Senese et al., Oncotarget, 2017.[5]

Key SAR Insights:

-

Position of Substitution: Electron-withdrawing and small lipophilic groups at the para (4-) position of the phenyl ring generally result in the highest potency (e.g., Microtubin-2, -3, -17).

-

Nature of Substituent: Halogens (Cl, F) and trifluoromethyl groups at the para position enhance activity.

-

Steric Hindrance: Bulky substituents, especially at the ortho (2-) position, lead to a significant decrease in activity (e.g., Microtubin-10, -16).

-

Polarity: Highly polar groups, such as hydroxyl (Microtubin-21), or replacing the phenyl ring with a non-aromatic cyclohexyl ring (Microtubin-27), drastically reduce potency.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of purified tubulin into microtubules. The increase in turbidity due to microtubule formation is monitored spectrophotometrically.[7][8][9][10]

Materials:

-

Lyophilized bovine brain tubulin (>99% pure)

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA

-

GTP stock solution: 10 mM in water

-

Glycerol

-

Test compounds dissolved in DMSO

-

Positive controls: Paclitaxel (stabilizer), Colchicine (destabilizer)

-

Negative control: DMSO

-

Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

-

Reconstitute lyophilized tubulin to a final concentration of 3 mg/mL in ice-cold GTB.

-

Prepare the reaction mixture on ice by combining the tubulin solution with GTP (1 mM final concentration) and glycerol (10% v/v final concentration).

-

Add the test compounds or controls to the wells of a pre-chilled 96-well plate. The final DMSO concentration should not exceed 1%.

-

Add the reaction mixture to each well to initiate the polymerization reaction.

-

Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every 60 seconds for 70-90 minutes.[7]

-

Plot absorbance versus time to generate polymerization curves. Inhibition of polymerization is indicated by a lower absorbance plateau compared to the DMSO control.

Caption: Workflow for In Vitro Tubulin Polymerization Assay.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[11][12][13]

Materials:

-

HeLa cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well tissue culture plates

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

Multi-well plate spectrophotometer

Procedure:

-

Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm).

-

Calculate the percentage of cell viability relative to the untreated control and plot dose-response curves to determine the IC50 values.

Conclusion

The Microtubin series represents a promising class of novel microtubule inhibitors with potent anticancer activity. The SAR studies highlight the critical importance of the substitution pattern on the terminal phenyl ring for optimizing potency. The detailed experimental protocols provided in this guide offer a robust framework for the evaluation of new analogs. Future work in this area could focus on improving the pharmacokinetic properties of the lead compounds while retaining their high in vitro activity, potentially leading to the development of a new generation of effective cancer therapeutics.

References

- 1. Microtubule - Wikipedia [en.wikipedia.org]

- 2. Microtubules - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Microtubins: a novel class of small synthetic microtubule targeting drugs that inhibit cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. Microtubins: a novel class of small synthetic microtubule targeting drugs that inhibit cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. Measurement of in vitro microtubule polymerization by turbidity and fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. MTT (Assay protocol [protocols.io]

cellular effects of "Microtubule inhibitor 2" on mitosis

An In-depth Guide to the Cellular Effects of Paclitaxel on Mitosis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular and molecular mechanisms by which the microtubule inhibitor Paclitaxel (formerly known as Taxol) exerts its effects on mitosis. It includes quantitative data on its cellular impact, detailed experimental protocols for studying these effects, and diagrams of the key signaling pathways involved.

Core Mechanism of Action

Paclitaxel is a potent anti-neoplastic agent whose primary mechanism involves the disruption of normal microtubule dynamics.[1][2] Unlike other microtubule-targeting drugs such as colchicine or vinca alkaloids that cause depolymerization, paclitaxel has the opposite effect.[1][3] It binds to the β-tubulin subunit of microtubules, promoting the assembly of tubulin dimers and hyper-stabilizing the resulting polymer structure.[1][2][4] This stabilization prevents the depolymerization and dynamic reorganization of the microtubule network, a process essential for the formation and function of the mitotic spindle during cell division.[1][4] The resulting microtubules are highly stable and non-functional, leading to the formation of abnormal microtubule arrays or "bundles" throughout the cell cycle and multiple asters during mitosis.[1] This disruption ultimately triggers a prolonged arrest of the cell cycle in the G2/M phase, which can lead to cell death.[2][4]

Caption: Core mechanism of Paclitaxel-induced mitotic arrest.

Quantitative Cellular Effects

The impact of Paclitaxel on microtubule dynamics and cell fate is dose-dependent and varies across different cell lines.

Effects on Microtubule Dynamics

Paclitaxel directly suppresses the dynamic instability of microtubules.[5] Studies using fluorescence video microscopy have quantified this suppression in living human tumor cells.

Table 1: Paclitaxel-Induced Suppression of Microtubule Dynamics [5]

| Cell Line | Paclitaxel Conc. | Shortening Rate Inhibition | Growing Rate Inhibition | Dynamicity Inhibition |

|---|---|---|---|---|

| Caov-3 (Ovarian) | 30 nM | 32% | 24% | 31% |

| A-498 (Kidney) | 100 nM | 26% | 18% | 63% |

Effects on Cell Cycle and Viability

The stabilization of microtubules leads to a robust arrest in the G2/M phase of the cell cycle and a subsequent decrease in cell viability.

Table 2: Dose-Dependent Effects of Paclitaxel on Cell Proliferation (24h Treatment) [6]

| Cell Line | Paclitaxel Conc. | Effect on Cell Viability | G2/M Phase Population |

|---|---|---|---|

| CHMm (Canine Mammary) | 0.01 µM | Dose-dependent decrease | - |

| 0.1 µM | Dose-dependent decrease | Increased |

| | 1 µM | Dose-dependent decrease | Significantly increased |

Table 3: Effect of Paclitaxel on Mitotic Arrest Duration in HeLa Cells [7][8]

| Paclitaxel Conc. | Mean Duration of Metaphase Arrest | Predominant Outcome |

|---|---|---|

| 3 nM | < 5 hours | Aberrant Mitosis |

| 10 nM | ~19 hours | Mitotic Slippage or Apoptosis |

Table 4: Impact of Spindle Assembly Checkpoint (SAC) on Paclitaxel-Induced Cell Death [9]

| Cell Condition | Paclitaxel Treatment | Cell Death Percentage |

|---|---|---|

| Control Cancer Cells | Yes | ~70% |

| Mad2/BubR1 Suppressed Cells | Yes | ~30% |

Signaling Pathways in Paclitaxel-Induced Mitosis

Paclitaxel-induced mitotic arrest triggers a complex signaling cascade that ultimately determines the cell's fate, often leading to programmed cell death (apoptosis).

Spindle Assembly Checkpoint (SAC) Activation

The presence of a defective mitotic spindle due to hyper-stabilized microtubules activates the Spindle Assembly Checkpoint (SAC).[3][10] The SAC is a critical cell cycle control mechanism that prevents chromosome missegregation.[3] Key checkpoint proteins, including Mad2 and BubR1, are recruited to unattached kinetochores.[10][11] This activation leads to the inhibition of the Anaphase-Promoting Complex (APC/C), a crucial E3 ubiquitin ligase.[12] The inhibition of APC/C prevents the degradation of its substrates, securin and cyclin B, which in turn keeps separase inactive and cyclin-dependent kinase 1 (Cdk1) activity high, thus preventing the metaphase-to-anaphase transition and causing a sustained mitotic arrest.[10][12] The functionality of the SAC is crucial for paclitaxel sensitivity; cells with a defective checkpoint may exhibit resistance.[9][11]

Induction of Apoptosis

Prolonged mitotic arrest is a potent trigger for apoptosis.[13][14] If the cell is unable to resolve the mitotic block, it initiates programmed cell death through several interconnected pathways:

-

Intrinsic Pathway: The sustained arrest often leads to the inactivating phosphorylation of anti-apoptotic proteins like Bcl-2 and BCL-XL.[1][15][16] This disrupts the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of caspases.

-

MAPK/JNK Pathway: Paclitaxel has been shown to activate mitogen-activated protein kinase (MAPK) pathways, including the c-Jun N-terminal kinase (JNK) pathway.[6][17] The TAK1-JNK signaling axis can be activated, leading to the inhibition of Bcl-xL and subsequent apoptosis.[17]

-

PI3K/Akt Pathway: The drug can also modulate the PI3K/Akt signaling pathway, a key regulator of cell survival.[6][18] Inhibition of this pathway contributes to the pro-apoptotic effects of paclitaxel.[6]

Caption: Signaling pathways from mitotic arrest to apoptosis.

Experimental Protocols

Standardized protocols are essential for accurately assessing the cellular effects of Paclitaxel.

Cell Culture and Drug Treatment

-

Cell Culture: Culture the desired cell line (e.g., HeLa, CHMm, Caov-3) in the appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.[6] Maintain cells at 37°C in a humidified atmosphere with 5% CO2.[6]

-

Stock Solution: Prepare a high-concentration stock solution of Paclitaxel (e.g., 10-50 mg/mL) in dimethyl sulfoxide (DMSO).[6] Store in small aliquots at -80°C, protected from light.[6]

-

Treatment: On the day of the experiment, dilute the Paclitaxel stock solution in a serum-free medium to the desired final concentrations (e.g., 1 nM to 10 µM).[6] Ensure the final DMSO concentration in the culture medium is non-toxic (<0.1%). Treat cells for the desired duration (e.g., 24, 48, or 72 hours).[19]

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of viability.

-

Seeding: Seed cells into a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.[6]

-

Treatment: Replace the medium with fresh medium containing various concentrations of Paclitaxel and a vehicle control (DMSO).[6]

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24 hours).[6]

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[20]

-

Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the crystals.[20]

-

Measurement: Read the absorbance at 490-570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control-treated cells.[20]

Cell Cycle Analysis by Flow Cytometry

This method quantifies the proportion of cells in different phases of the cell cycle.

-

Cell Preparation: Seed cells in 6-well plates, treat with Paclitaxel for the desired time, and harvest the cells (including floating cells) by trypsinization.

-

Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the DNA content using a flow cytometer. The G2/M population will exhibit approximately twice the DNA content of the G1 population.

Immunofluorescence for Microtubule and Spindle Visualization

This technique allows for the direct visualization of Paclitaxel's effects on the microtubule cytoskeleton.

-

Cell Culture: Grow cells on sterile glass coverslips in a petri dish. Treat with Paclitaxel as required.

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde or ice-cold methanol for 10-15 minutes.

-

Permeabilization: If using paraformaldehyde, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

-

Primary Antibody: Incubate with a primary antibody against α-tubulin (to label microtubules) for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody: Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark.

-

Counterstaining: Stain the DNA with DAPI (4',6-diamidino-2-phenylindole) to visualize nuclei and chromosomes.

-

Mounting and Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence or confocal microscope. Look for abnormal spindle formation, microtubule bundling, and mitotic arrest.

Caption: General experimental workflow for studying Paclitaxel's effects.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Paclitaxel? [synapse.patsnap.com]

- 3. molbiolcell.org [molbiolcell.org]

- 4. droracle.ai [droracle.ai]

- 5. molbiolcell.org [molbiolcell.org]

- 6. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Paclitaxel-induced aberrant mitosis and mitotic slippage efficiently lead to proliferative death irrespective of canonical apoptosis and p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Dependence of Paclitaxel Sensitivity on a Functional Spindle Assembly Checkpoint | Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Possible mechanisms of paclitaxel-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. news-medical.net [news-medical.net]

- 16. Paclitaxel-induced mitotic arrest results in a convergence of apoptotic dependencies that can be safely exploited by BCL-XL degradation to overcome cancer chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Paclitaxel induces apoptosis through the TAK1–JNK activation pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Time- and Concentration-Dependent Adverse Effects of Paclitaxel on Non-Neuronal Cells in Rat Primary Dorsal Root Ganglia [mdpi.com]

- 20. Paclitaxel treatment and cell survival assay [bio-protocol.org]

"Microtubule inhibitor 2" versus other microtubule targeting agents

An In-depth Technical Guide: Microtubule Inhibitor 2 Versus Other Microtubule-Targeting Agents

Audience: Researchers, scientists, and drug development professionals.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the eukaryotic cytoskeleton. They play essential roles in maintaining cell structure, intracellular transport, and most notably, the formation of the mitotic spindle during cell division.[1] This pivotal role in mitosis has made tubulin one of the most successful targets for cancer chemotherapy over the past few decades.[2] Microtubule-Targeting Agents (MTAs) disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptotic cell death.[3] These agents are broadly classified into two main groups: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids, colchicine).[3][4]

Recently, a novel compound, "this compound," has emerged as a potent, selective, and orally active microtubule inhibitor.[5][6] This agent not only disrupts the dynamic balance of the tubulin-microtubule system but also exhibits a unique mechanism of action by inducing a non-apoptotic form of cell death known as ferroptosis.[5][6][7] This guide provides a detailed comparison of this compound with other classical MTAs, focusing on their mechanisms of action, quantitative efficacy, and the signaling pathways they modulate. It also includes detailed experimental protocols for key assays used in their characterization.

Comparative Mechanism of Action

MTAs exert their effects by interfering with the delicate equilibrium of microtubule polymerization and depolymerization. However, the specific mechanisms vary significantly between classes.

2.1 Microtubule-Stabilizing Agents (e.g., Taxanes) Paclitaxel and docetaxel, the most well-known taxanes, bind to the β-tubulin subunit within the microtubule polymer.[8][9] This binding enhances microtubule stabilization, suppressing dynamic instability and promoting polymerization.[5][8] The resulting rigid, non-functional microtubules disrupt the formation of a normal mitotic spindle, leading to cell cycle arrest and apoptosis.[10]

2.2 Microtubule-Destabilizing Agents This class inhibits microtubule formation and can be subdivided based on their tubulin binding site.

-

Vinca Alkaloids (e.g., Vincristine, Vinblastine): These compounds bind to the "vinca site" on β-tubulin, inhibiting the assembly of tubulin dimers into microtubules and leading to microtubule depolymerization at high concentrations.[3][5][8]

-

Colchicine-Site Binders (e.g., Colchicine, Combretastatin A-4): These agents bind to the "colchicine site" on β-tubulin, preventing the conformational changes required for tubulin polymerization and thus inhibiting microtubule formation.[5][10][11]

2.3 this compound: A Dual-Action Agent this compound shares mechanistic similarities with destabilizing agents like vinca alkaloids and colchicine by binding to tubulin and inhibiting its polymerization.[5] This action disrupts mitotic spindle formation, leading to cell cycle arrest in the G2/M phase.[6]

However, its distinguishing feature is the induction of ferroptosis , a form of regulated cell death driven by iron-dependent lipid peroxidation.[5][12] This mechanism is distinct from the traditional apoptosis pathways triggered by other MTAs.[5] By inducing oxidative stress and disrupting iron homeostasis, this compound triggers the accumulation of lethal lipid peroxides, culminating in cell death.[5] This novel mechanism may provide a therapeutic advantage, particularly in treating cancers resistant to conventional apoptosis-inducing chemotherapies.[5]

Caption: Comparative mechanisms of action for different MTA classes.

Quantitative Data Presentation

The potency of MTAs can be compared using their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values from various assays.

Table 1: In Vitro Tubulin Polymerization Inhibition

| Compound | Binding Site | IC50 (µM) | Citation(s) |

| This compound | Not Specified | ~2.9 | [5] |

| Vinblastine | Vinca | ~1.0 | [13] |

| Colchicine | Colchicine | ~1.0 | [13] |

| Combretastatin A-4 | Colchicine | ~2.5 | [13] |

| Nocodazole | Colchicine | ~5.0 | [13] |

Table 2: Antiproliferative Activity in Human Cancer Cell Lines

| Compound | Cell Line | Activity (IC50/GI50 in µM) | Citation(s) |

| This compound | A549 (Lung) | 0.01 | [6] |

| HeLa (Cervical) | 0.02 | [6] | |

| A2780 (Ovarian) | 0.02 | [6] | |

| HCT-8 (Colon) | 0.04 | [6] | |

| MCF-7 (Breast) | 0.05 | [6] | |

| Vinblastine | HeLa (Cervical) | 0.00073 | [13] |

| Combretastatin A-4 | HeLa (Cervical) | 0.00093 | [13] |

| Colchicine | HeLa (Cervical) | 0.00917 | [13] |

| Nocodazole | HeLa (Cervical) | 0.04933 | [13] |

Table 3: Activity in Drug-Resistant Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Citation(s) |

| This compound | A549/ADM (Doxorubicin-resistant) | 0.02 | [6] |

| HCT-8/VCR (Vincristine-resistant) | 0.07 | [6] | |

| A2780/TAX (Paclitaxel-resistant) | 0.04 | [6] |

Modulation of Signaling Pathways

Disruption of the microtubule network is not just a structural insult; it triggers a cascade of downstream signaling events that contribute to the cellular fate.

-

Stress-Activated Protein Kinases (SAPKs): Microtubule disruption is a cellular stressor that activates kinase pathways including JNK (c-Jun N-terminal kinase), ERK (extracellular signal-regulated kinase), and p38.[1] JNK activation, in particular, is linked to the phosphorylation of Bcl-2 family proteins, which regulates intrinsic apoptosis.[1]

-

AKT/mTOR Pathway: The proper localization and activation of the mTOR (mammalian target of rapamycin) signaling complex is dependent on microtubule-based transport.[3] By disrupting this transport, MTAs can inhibit the pro-survival and pro-proliferative AKT/mTOR pathway.[3]

-

p53 Pathway: The tumor suppressor p53 can be activated in response to the mitotic arrest induced by MTAs, contributing to apoptosis.[1]

Caption: Key signaling pathways modulated by microtubule disruption.

Experimental Protocols

Characterizing novel MTAs requires a suite of standardized in vitro and cell-based assays.

5.1 In Vitro Tubulin Polymerization Assay This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. Polymerization can be monitored by the increase in light scattering (turbidity) at 340-350 nm or by the incorporation of a fluorescent reporter.[14][15]

Methodology:

-

Reagent Preparation:

-

Reconstitute lyophilized, >99% pure tubulin protein on ice in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).[14]

-

Prepare a GTP stock solution (e.g., 100 mM) and keep on ice.

-

Prepare test compounds and controls (e.g., paclitaxel for polymerization enhancement, nocodazole for inhibition) at desired concentrations in an appropriate solvent (e.g., DMSO).

-

-

Reaction Assembly:

-

Measurement:

-

Data Analysis:

-

Plot the absorbance/fluorescence versus time. The rate of polymerization and the maximum polymer mass can be calculated.

-

Determine the IC50 by testing a range of compound concentrations and calculating the concentration that inhibits polymerization by 50% compared to a DMSO control.[14]

-

Caption: Experimental workflow for an in vitro tubulin polymerization assay.

5.2 Cell Viability / Cytotoxicity Assay These assays quantify the effect of a compound on cell proliferation and viability.

Methodology (PrestoBlue Assay): [17]

-

Cell Seeding: Seed cells (e.g., HeLa) in a 96-well plate at a predetermined density (e.g., 7,500 cells/well) and incubate for 24 hours to allow attachment.[17]

-

Compound Treatment: Treat cells with a serial dilution of the test compound and incubate for a specified period (e.g., 48 hours).[17] Include a vehicle control (e.g., 0.1% DMSO).

-

Reagent Addition: Add PrestoBlue™ cell viability reagent to each well (typically 10% of the culture volume) and incubate at 37°C for 1-2 hours.

-

Measurement: Measure the fluorescence or absorbance using a microplate reader.

-

Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot against the compound concentration to determine the GI50/IC50 value.[17]

5.3 Immunofluorescence Microscopy for Microtubule Morphology This technique allows for the direct visualization of the microtubule network within cells, revealing drug-induced changes like depolymerization or stabilization.

-

Cell Culture & Treatment: Grow cells on glass coverslips or in imaging-compatible plates. Treat with the desired concentration of the MTA for a specified time.

-

Fixation: Fix the cells to preserve their structure. A common method is to use ice-cold methanol for 4 minutes at -20°C or 4% formaldehyde in PBS.[18][20]

-

Permeabilization: If using formaldehyde, permeabilize the cell membranes to allow antibody entry using a buffer containing a detergent (e.g., 0.5% Triton X-100 in PIPES buffer) for 10 minutes.[19]

-

Blocking: Block non-specific antibody binding sites by incubating with a blocking solution (e.g., 3% BSA in PBS) for 45-60 minutes.[18]

-

Primary Antibody Incubation: Incubate with a primary antibody specific for a tubulin subunit (e.g., rat anti-tyrosinated tubulin or mouse anti-α-tubulin) diluted in blocking buffer, typically overnight at 4°C.[18]

-

Washing: Wash the cells multiple times with PBS to remove unbound primary antibody.[18]

-

Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody that recognizes the primary antibody (e.g., Alexa Fluor 488 goat anti-rat) for 1 hour at room temperature, protected from light.

-

Mounting & Imaging: Wash the cells again, mount the coverslips onto slides with an anti-fade mounting medium, and image using a fluorescence or confocal microscope.[21]

Caption: Workflow for immunofluorescence staining of microtubules.

Conclusion

This compound represents an important evolution in the field of microtubule-targeting agents. While it shares the fundamental property of inhibiting tubulin polymerization with classical destabilizers, its ability to induce cell death via ferroptosis sets it apart. This dual mechanism of action holds significant promise for overcoming resistance to conventional MTAs that rely on inducing apoptosis. The quantitative data indicates potent antiproliferative activity across a range of cancer cell lines, including those with acquired drug resistance. For researchers and drug developers, this compound is a compelling lead compound that warrants further investigation, potentially offering a new therapeutic strategy for difficult-to-treat cancers. Future studies should focus on elucidating the precise molecular interactions that trigger ferroptosis and evaluating its efficacy and safety profile in preclinical and clinical settings.

References

- 1. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative analysis of the effect of tubulin isotype expression on sensitivity of cancer cell lines to a set of novel colchicine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interactome Analysis of Microtubule-targeting Agents Reveals Cytotoxicity Bases in Normal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy this compound [smolecule.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. youtube.com [youtube.com]

- 9. Cabazitaxel - Wikipedia [en.wikipedia.org]

- 10. Microtubule Targeting Agents in Disease: Classic Drugs, Novel Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Microtubule/Tubulin | DC Chemicals [dcchemicals.com]

- 13. mdpi.com [mdpi.com]

- 14. In vitro tubulin polymerization assay [bio-protocol.org]

- 15. universalbiologicals.com [universalbiologicals.com]

- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 17. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]

- 21. pubcompare.ai [pubcompare.ai]

Methodological & Application

Application Notes and Protocols for Microtubule Inhibitor: Combretastatin A4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubule inhibitors are a critical class of cytotoxic agents used in cancer research and therapy. These compounds interfere with the dynamics of microtubule polymerization and depolymerization, which are essential for various cellular processes, most notably mitotic spindle formation during cell division. Disruption of microtubule function leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis.

This document provides detailed application notes and protocols for the use of a representative microtubule-destabilizing agent, Combretastatin A4 (CA-4), in cell culture. CA-4 is a natural stilbenoid compound isolated from the South African bushwillow tree, Combretum caffrum. It functions by binding to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization and leading to the disassembly of microtubules.[1][2] These protocols are intended to guide researchers in evaluating the cellular effects of this potent anti-cancer agent.

Data Presentation: In Vitro Cytotoxicity of Combretastatin A4

The cytotoxic and anti-proliferative activity of Combretastatin A4 is commonly evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes the IC50 values of Combretastatin A4 in various cancer cell lines as determined by cell viability assays after a defined incubation period.

| Cell Line | Cancer Type | IC50 Value | Incubation Time | Assay Method |

| BFTC 905 | Bladder Cancer | ~2 nM | 48 hours | MTT Assay |

| TSGH 8301 | Bladder Cancer | ~4 nM | 48 hours | MTT Assay |

| TPC1 | Thyroid Papillary Carcinoma | 1-10 µM (Dose-dependent inhibition) | 2 hours pre-treatment | MTT Assay |

| A549 | Non-small Cell Lung Cancer | 1.8 ± 0.6 µM | Not Specified | Not Specified |

| 518A2 | Melanoma | 0.02 µM / 1.8 nM | 72 hours | MTT Assay |

| HeLa | Cervical Cancer | 95.90 µM | 24 hours | MTT Assay |

| JAR | Choriocarcinoma | 88.89 µM | 24 hours | MTT Assay |

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and assay methodology.

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is for determining the effect of Combretastatin A4 on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[3]

Materials:

-

Target cancer cell lines

-

Complete cell culture medium

-

Combretastatin A4 (stock solution in DMSO)

-

96-well flat-bottom tissue culture plates

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Combretastatin A4 in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[3]

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4] The plate can be gently agitated on an orbital shaker for 15 minutes to enhance dissolution.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Immunofluorescence Staining for Microtubule Disruption

This protocol allows for the visualization of the microtubule network within cells to observe the disruptive effects of Combretastatin A4.

Materials:

-

Cells grown on sterile glass coverslips in a 24-well plate

-

Combretastatin A4

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

-

Permeabilization buffer (0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1-3% BSA in PBS)

-

Primary antibody: anti-α-tubulin or anti-β-tubulin antibody

-

Secondary antibody: fluorescently-conjugated anti-mouse or anti-rabbit IgG

-

Nuclear stain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on sterile coverslips and allow them to attach. Treat the cells with an effective concentration of Combretastatin A4 (e.g., 10 nM for bladder cancer cells) for a suitable duration (e.g., 6 hours).[5] Include a vehicle-treated control.

-

Fixation: Wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol for 5 minutes at -20°C.

-

Permeabilization: If using paraformaldehyde fixation, wash twice with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash twice with PBS and block with 1-3% BSA in PBS for 1 hour at room temperature to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the cells with the primary anti-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorescently-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.

-

Nuclear Staining: Wash three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei.

-

Mounting and Visualization: Wash twice with PBS. Mount the coverslips onto glass slides using an antifade mounting medium. Visualize the microtubule network and nuclear morphology using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with Combretastatin A4, typically to identify G2/M arrest.

Materials:

-

Treated and control cells

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with Combretastatin A4 for a specified time (e.g., 24 or 48 hours).[5] Harvest both adherent and floating cells.

-

Fixation: Wash the cells with cold PBS and centrifuge. Resuspend the cell pellet in a small volume of PBS, and while vortexing gently, add cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI/RNase A staining solution.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

-